![molecular formula C15H8BrFN4S B279362 3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279362.png)
3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has anti-tumor and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a selective anti-tumor and anti-inflammatory agent. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on 3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and optimize its use as an anti-tumor and anti-inflammatory agent. Another direction is to explore its potential as a luminescent material and optimize its use in various applications in materials science. Additionally, further research can be conducted on its potential as a pesticide in agricultural science.
Synthesis Methods
The synthesis of 3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-bromoaniline, 2-fluorobenzaldehyde, and thiocarbohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography.
Scientific Research Applications
The 3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural science. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor and anti-inflammatory agent. In materials science, it has been studied for its potential as a luminescent material. In agricultural science, it has been studied for its potential as a pesticide.
properties
Molecular Formula |
C15H8BrFN4S |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(3-bromophenyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8BrFN4S/c16-10-5-3-4-9(8-10)13-18-19-15-21(13)20-14(22-15)11-6-1-2-7-12(11)17/h1-8H |
InChI Key |
DVMTUIMKDNIZPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br)F |
Origin of Product |
United States |
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